molecular formula C7H10O2S B13780470 2,5-Dimethoxy-3-methylthiophene CAS No. 75376-73-7

2,5-Dimethoxy-3-methylthiophene

Cat. No.: B13780470
CAS No.: 75376-73-7
M. Wt: 158.22 g/mol
InChI Key: ZARUQXQRONTRBY-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3-methylthiophene is an organosulfur compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two methoxy groups and a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-3-methylthiophene typically involves the methoxylation of 2,5-dimethylthiophene. One common method is the electrooxidation of 2,5-dimethylthiophene in methanol containing sodium methoxide. This process produces isomeric mixtures of the corresponding 2,5-dimethoxy adducts .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as Friedel-Crafts reactions and subsequent functional group modifications.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-3-methylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated thiophenes.

Scientific Research Applications

2,5-Dimethoxy-3-methylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-3-methylthiophene involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application and the nature of its derivatives .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethoxy-3-methylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

75376-73-7

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

2,5-dimethoxy-3-methylthiophene

InChI

InChI=1S/C7H10O2S/c1-5-4-6(8-2)10-7(5)9-3/h4H,1-3H3

InChI Key

ZARUQXQRONTRBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)OC)OC

Origin of Product

United States

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